1-(Cyclopropylmethyl)-L-proline
CAS No.: 342793-01-5
Cat. No.: VC0152440
Molecular Formula: C9H15NO2
Molecular Weight: 169.224
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 342793-01-5 |
---|---|
Molecular Formula | C9H15NO2 |
Molecular Weight | 169.224 |
IUPAC Name | (2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H15NO2/c11-9(12)8-2-1-5-10(8)6-7-3-4-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1 |
Standard InChI Key | JZKXCORAHHXBTE-QMMMGPOBSA-N |
SMILES | C1CC(N(C1)CC2CC2)C(=O)O |
Introduction
Chemical Structure and Physical Properties
1-(Cyclopropylmethyl)-L-proline is formally known by its IUPAC name (2S)-1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid . The compound maintains the S-configuration at the α-carbon of proline, preserving the stereochemistry that is critical for many biological interactions.
Key Identifiers and Properties
Structural Comparison
The structural uniqueness of 1-(Cyclopropylmethyl)-L-proline can be better understood when compared to related compounds:
Compound | Key Structural Features | Molecular Weight | Distinctive Properties |
---|---|---|---|
L-Proline | Secondary amine pyrrolidine ring with carboxylic acid | 115.13 g/mol | Standard amino acid, secondary amine |
1-(Cyclopropylmethyl)-L-proline | Tertiary amine with cyclopropylmethyl group | 169.22 g/mol | Modified tertiary amine structure |
1-(Cyclopropylcarbonyl)-L-proline | Amide derivative with cyclopropyl group | 183.20 g/mol | Amide functionality replaces alkylation |
Chemical Synthesis and Derivatization
Relevant Research on N-Alkylation of Proline
Studies on direct N-ethylation of proline have demonstrated that high conversion and selectivity can be achieved under specific reaction conditions. For example, research has shown >99% conversion and selectivity for N-ethylated proline with excellent retention of stereochemical purity (93-94% ee) . These methodologies could potentially be adapted for cyclopropylmethyl substitution.
Entry | Amino Acid | Reaction Time (h) | Temperature (°C) | Conversion (%) | Selectivity (%) | ee (%) |
---|---|---|---|---|---|---|
1 | L-Proline | 18 | 90 | >99 | >99 | 93 |
2 | L-Proline | 18 | 90 | >99 | >99 | 94 |
Table data from research on N-ethylation of unprotected amino acids
Spectroscopic and Analytical Characterization
Available spectroscopic data for 1-(Cyclopropylmethyl)-L-proline includes:
Molecular Identifiers
The compound can be uniquely identified by its InChI string and key:
These identifiers encode the complete structural information, including stereochemistry, and serve as universal chemical identifiers across databases.
Predicted Properties
Based on its structural features, 1-(Cyclopropylmethyl)-L-proline is predicted to have the following properties:
These properties suggest potential for favorable drug-like characteristics, although actual pharmacokinetic behavior would require experimental verification.
Structural Analogues and Related Compounds
Comparison with 1-(Cyclopropylcarbonyl)-L-proline
A structurally related compound, 1-(Cyclopropylcarbonyl)-L-proline (CAS: 148706-15-4), differs by having an amide linkage rather than an alkyl connection to the cyclopropyl group . This results in:
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Different electronic distribution around the nitrogen
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Reduced conformational flexibility
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Potential hydrogen bond acceptor capability at the carbonyl
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Altered metabolic stability profile
Property | 1-(Cyclopropylmethyl)-L-proline | 1-(Cyclopropylcarbonyl)-L-proline |
---|---|---|
Molecular Formula | C9H15NO2 | C9H13NO3 |
Molecular Weight | 169.22 g/mol | 183.20 g/mol |
Key Functional Group | Alkylated amine | Amide |
CAS Number | 342793-01-5 | 148706-15-4 |
Other Relevant Proline Derivatives
Several other proline derivatives have been studied for various applications:
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L-Proline methyl ester: Used as a building block in peptide synthesis and as a catalyst in organic reactions .
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(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate: A more complex proline derivative with multiple protecting groups used in specialized synthesis applications .
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Q-Proline macrocycles: Research has explored the incorporation of Q-Pro residues into peptoid macrocycles, which can develop scaffolds that display functional groups above and around the periphery of the macrocyclic core .
Research and Development Status
The current research status of 1-(Cyclopropylmethyl)-L-proline appears to be primarily at the level of chemical characterization and potential application development, rather than extensive biological or pharmaceutical studies.
Knowledge Gaps and Research Opportunities
Several important research directions could advance our understanding of this compound:
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Conformational Analysis: Detailed studies of how the cyclopropylmethyl group affects the conformational preferences of the proline ring system.
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Biological Activity Screening: Evaluation of potential biological activities, particularly in comparison to native L-proline.
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Peptide Incorporation Studies: Investigation of how incorporation into peptide sequences affects structure and function.
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Structure-Activity Relationship Studies: Synthesis and testing of a series of related compounds with varying substituents to establish structure-activity relationships.
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Metabolic Stability Assessment: Studies to determine whether the cyclopropylmethyl modification enhances metabolic stability compared to unmodified proline.
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